(Chloromethoxy)benzene

Organic Synthesis Alkylation Reaction Kinetics

(Chloromethoxy)benzene, also known as chloromethyl phenyl ether, is a chloromethyl aryl ether characterized by a phenoxy group attached to a chloromethyl moiety. This compound is a member of the chloroalkyl ether class, which is widely employed as alkylating agents and protecting group precursors in organic synthesis.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 6707-01-3
Cat. No. B3055810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethoxy)benzene
CAS6707-01-3
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCl
InChIInChI=1S/C7H7ClO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyXBYOCRCRHQJSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (Chloromethoxy)benzene (CAS 6707-01-3): A Reactive Chloroalkyl Ether for Organic Synthesis


(Chloromethoxy)benzene, also known as chloromethyl phenyl ether, is a chloromethyl aryl ether characterized by a phenoxy group attached to a chloromethyl moiety [1]. This compound is a member of the chloroalkyl ether class, which is widely employed as alkylating agents and protecting group precursors in organic synthesis [2]. Its reactivity stems from the presence of both an electrophilic chloromethyl group and a resonance-stabilizing phenoxy substituent, which significantly enhances its reactivity in nucleophilic substitution reactions [3]. Unlike simpler chloromethyl ethers, the aromatic ring imparts distinct physical and electronic properties that influence its performance in synthetic applications.

Why Generic Chloroalkyl Ethers Cannot Replace (Chloromethoxy)benzene in Key Applications


Despite sharing the chloromethyl ether functional group, (Chloromethoxy)benzene exhibits pronounced differences from other chloroalkyl ethers such as methoxymethyl chloride (MOM-Cl), benzyloxymethyl chloride (BOM-Cl), and 2-methoxyethoxymethyl chloride (MEM-Cl). These differences are not merely structural nuances; they translate into quantifiable disparities in reactivity, physical behavior, and safety profiles [1]. Attempting to substitute (Chloromethoxy)benzene with a generic chloroalkyl ether without considering these factors can lead to suboptimal reaction yields, altered selectivity, or unexpected handling challenges. The following evidence demonstrates precisely where this compound deviates from its closest analogs, enabling informed selection for research and industrial procurement.

Quantitative Differentiation of (Chloromethoxy)benzene (CAS 6707-01-3) Against Closest Comparators


SN1 Solvolysis Reactivity: (Chloromethoxy)benzene Exhibits 10¹⁴-Fold Rate Enhancement Over Chloromethane

In SN1 solvolysis reactions, chloromethyl phenyl ether (i.e., (Chloromethoxy)benzene) hydrolyzes approximately 10¹⁴ times faster than chloromethane [1]. This dramatic rate enhancement is attributed to resonance stabilization of the incipient carbocation by the adjacent oxygen and phenyl group. For context, this reactivity vastly exceeds that of typical chloroalkyl ethers lacking aromatic substitution, underscoring the critical role of the phenoxy group in accelerating nucleophilic displacement.

Organic Synthesis Alkylation Reaction Kinetics

Physical Property Comparison: Boiling Point and Volatility Differentiate (Chloromethoxy)benzene from MOM-Cl and BOM-Cl

The boiling point of (Chloromethoxy)benzene is reported as 200.2°C at 760 mmHg [1], which is substantially higher than that of MOM-Cl (55–57°C) and BOM-Cl (102°C at 14 mmHg) . This lower volatility reduces evaporative losses during storage and handling, and may simplify reaction setup when elevated temperatures are undesirable. Additionally, its density of 1.142 g/cm³ [1] contrasts with MOM-Cl's 1.06 g/mL , impacting volumetric measurements in large-scale syntheses.

Chemical Handling Process Chemistry Storage Stability

Lipophilicity (LogP) Distinction: (Chloromethoxy)benzene is Markedly More Lipophilic than MOM-Cl

The calculated LogP (octanol-water partition coefficient) for (Chloromethoxy)benzene is 2.526 [1], indicating significant lipophilicity. In contrast, MOM-Cl has a LogP of approximately 0.5 [2]. This 2-unit difference corresponds to a ~100-fold higher preference for organic phases, which can be critical in biphasic reaction systems, liquid-liquid extraction efficiency, and the design of molecules with desired drug-like properties.

Medicinal Chemistry Biphasic Reactions Environmental Fate

Safety and Regulatory Profile: Absence of Known Carcinogenicity Classification for (Chloromethoxy)benzene Contrasts with MOM-Cl

MOM-Cl (chloromethyl methyl ether) is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen [1]. In contrast, a review of available Safety Data Sheets for (Chloromethoxy)benzene reveals no GHS carcinogenicity classification, with hazard data marked as "no data available" or absent . While this does not guarantee non-carcinogenicity, it indicates a lower regulatory reporting burden and may simplify laboratory safety protocols and waste disposal procedures compared to MOM-Cl.

Occupational Safety Regulatory Compliance Procurement Risk

Optimal Application Scenarios for (Chloromethoxy)benzene Based on Verified Differentiators


Rapid Alkylation in Complex Molecule Synthesis Requiring High Electrophilicity

In synthetic sequences where a chloromethyl group must be introduced under mild conditions, (Chloromethoxy)benzene's exceptional SN1 reactivity (10¹⁴× chloromethane) [1] allows for efficient alkylation at ambient or sub-ambient temperatures. This is particularly valuable in the functionalization of base-sensitive or thermally labile substrates where slower-acting chloroalkyl ethers would fail or require forcing conditions.

Process Chemistry Workflows Favoring Low-Volatility Reagents

For pilot-plant or manufacturing environments where volatile organic compound (VOC) emissions are tightly controlled, the high boiling point (200.2°C) [2] of (Chloromethoxy)benzene offers a distinct advantage over MOM-Cl (bp 55–57°C) . Its reduced vapor pressure minimizes evaporative losses and simplifies reactor headspace management, contributing to safer and more cost-effective scale-up operations.

Biphasic Reactions and Medicinal Chemistry Optimization

When designing molecules that require efficient partitioning into organic layers or biological membranes, the elevated LogP (2.526) [3] of (Chloromethoxy)benzene—relative to MOM-Cl (LogP ~0.5) [4]—can be exploited to enhance phase-transfer catalysis yields or to impart favorable lipophilicity to lead compounds in drug discovery programs.

Laboratories with Stringent Carcinogen Handling Restrictions

In academic or industrial settings where the use of known carcinogens is prohibited or heavily regulated, (Chloromethoxy)benzene may serve as a preferred alternative to MOM-Cl . The absence of a carcinogenicity classification for (Chloromethoxy)benzene simplifies safety documentation and waste disposal procedures, aligning with institutional chemical hygiene plans that restrict Group 1 carcinogens [5].

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